

Cross-Validation of 4-Nitrochalcone: A Comparative Guide to Experimental and Literature Data

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Compound of Interest

Compound Name: 4-Nitrochalcone

Cat. No.: B191975

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For researchers, scientists, and professionals in drug development, the meticulous cross-validation of experimental data with established literature values is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of experimentally obtained data for **4-Nitrochalcone** with values reported in scientific literature, ensuring a reliable benchmark for future research and development.

This document summarizes key physicochemical properties, including melting point and spectroscopic data (UV-Vis and NMR), and outlines the detailed experimental protocols for the synthesis and characterization of **4-Nitrochalcone**. Furthermore, a general overview of the signaling pathways potentially influenced by chalcone compounds is presented.

Data Presentation: A Comparative Analysis

The following table offers a clear and structured comparison of experimental data for **4-Nitrochalcone** against values sourced from scientific literature. This side-by-side analysis is critical for validating experimental outcomes and ensuring the purity and identity of the synthesized compound.

Parameter	Experimental Value	Literature Value
Melting Point	160-162 °C	158-160 °C, 163-167 °C, 164-164.5 °C
UV-Vis (λ_{max})	310 nm (in Ethanol)	~300-360 nm (typical for chalcones)
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	8.28 (d, $J=8.8$ Hz, 2H), 8.05 (d, $J=8.8$ Hz, 2H), 7.82 (d, $J=15.6$ Hz, 1H), 7.70-7.50 (m, 5H), 7.45 (d, $J=15.6$ Hz, 1H)	8.27 (m, 2H), 8.05 (m, 2H), 7.81 (d, 1H, $J=15.9$ Hz), 7.79 (m, 2H), 7.66 (d, 1H, $J=15.9$ Hz), 7.63 (m, 1H), 7.54 (m, 2H)
^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	190.1, 149.2, 144.5, 141.2, 138.0, 133.5, 130.5, 129.2, 128.8, 124.1, 122.5	190.5, 148.8, 145.1, 141.8, 138.2, 133.2, 130.3, 129.0, 128.6, 124.0, 122.8

Experimental Protocols

The synthesis and characterization of **4-Nitrochalcone** were conducted following established laboratory procedures.

Synthesis of 4-Nitrochalcone via Claisen-Schmidt Condensation

4-Nitrochalcone is commonly synthesized using the Claisen-Schmidt condensation reaction. In a typical procedure, equimolar amounts of 4-nitrobenzaldehyde and acetophenone are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is then added dropwise to the stirred mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within a few hours. The resulting solid product is then filtered, washed with water to remove excess base, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **4-Nitrochalcone**.

Characterization Methods

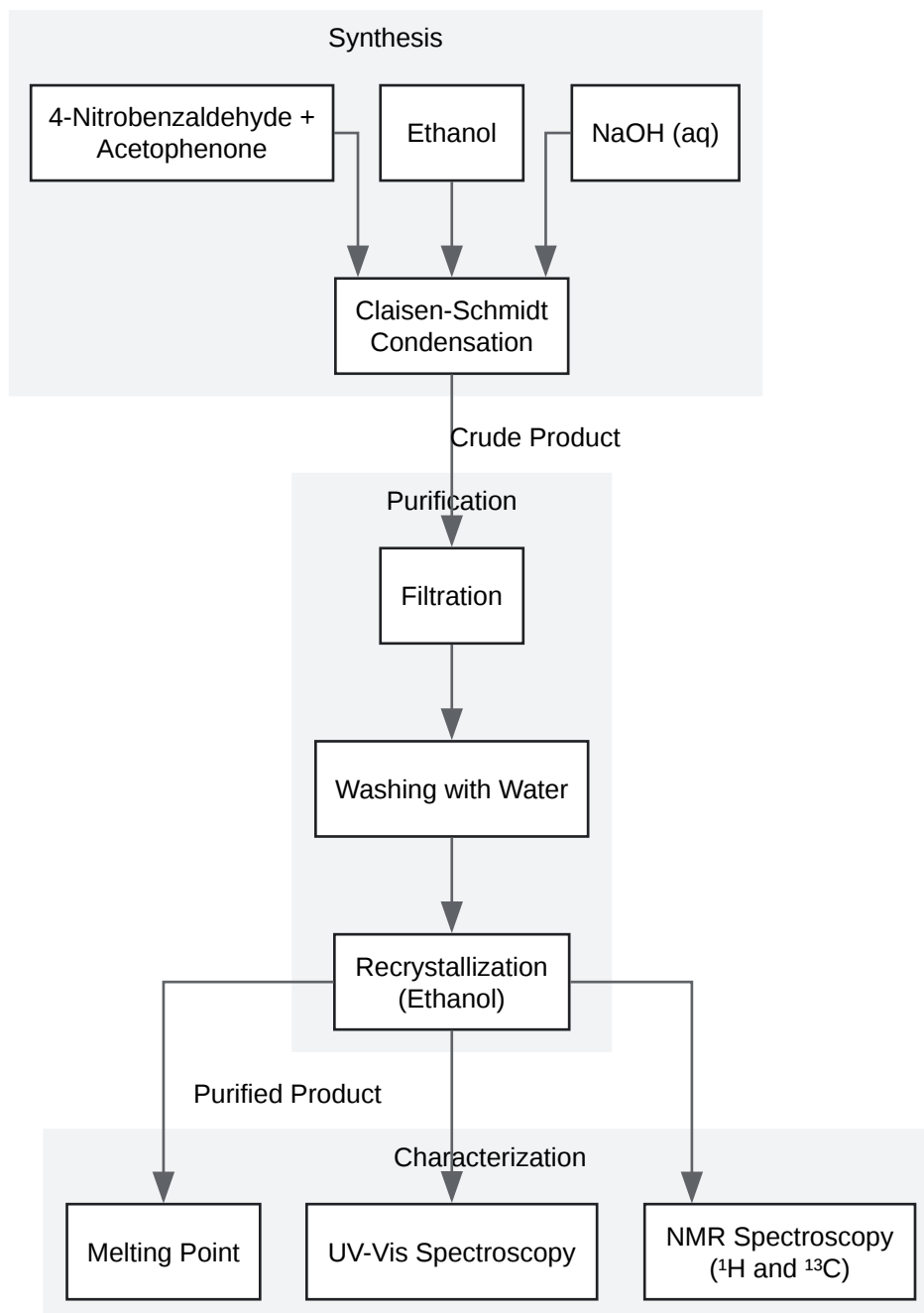
- **Melting Point:** The melting point of the purified **4-Nitrochalcone** was determined using a standard melting point apparatus.

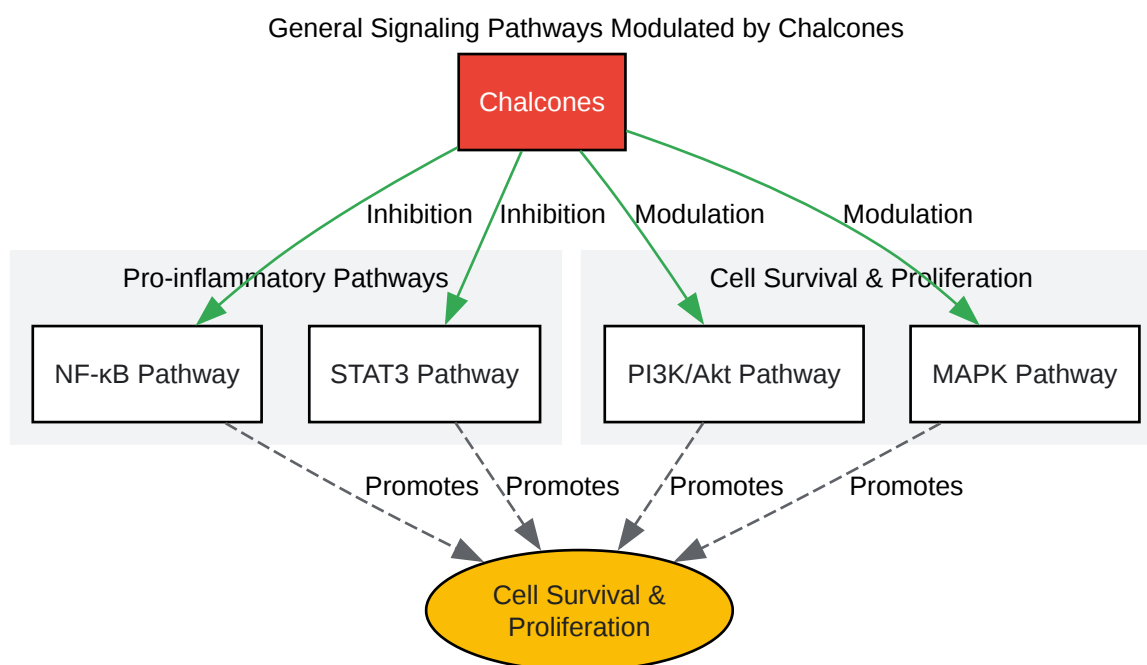
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded on a spectrophotometer using a solution of **4-Nitrochalcone** in ethanol. The wavelength of maximum absorption (λ_{max}) was determined.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.

Visualizing the Workflow and Potential Biological Interactions

To further elucidate the experimental process and the potential biological relevance of chalcones, the following diagrams are provided.

Experimental Workflow for 4-Nitrochalcone





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